molecular formula C21H23NO4S2 B12129027 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B12129027
M. Wt: 417.5 g/mol
InChI Key: QEVZQBGQUVWZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a dioxidotetrahydrothiophene moiety, which can influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and an acyl chloride.

    Introduction of the Dioxidotetrahydrothiophene Group: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone group, followed by coupling with the benzofuran core.

    Attachment of the Methylthiophenylmethyl Group: This step involves the alkylation of the intermediate compound with 3-methylthiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines, depending on the target functional group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound’s benzofuran core is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties. The presence of the dioxidotetrahydrothiophene group may enhance these activities by improving the compound’s stability and bioavailability.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The combination of benzofuran and thiophene moieties suggests possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the dioxidotetrahydrothiophene group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Shares the dioxidotetrahydrothiophene moiety but has a different core structure.

    3,5-Dimethyl-1-benzofuran-2-carboxamide: Lacks the dioxidotetrahydrothiophene and methylthiophenylmethyl groups.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and dioxidotetrahydrothiophene moiety. This combination can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23NO4S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23NO4S2/c1-13-4-5-18-17(10-13)15(3)20(26-18)21(23)22(11-19-14(2)6-8-27-19)16-7-9-28(24,25)12-16/h4-6,8,10,16H,7,9,11-12H2,1-3H3

InChI Key

QEVZQBGQUVWZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.